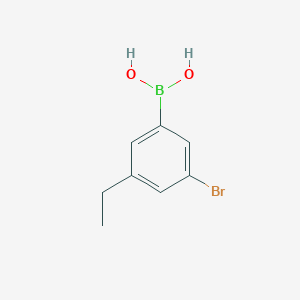![molecular formula C7H6BClN2O2 B8119263 (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B8119263.png)
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid is a boronic acid derivative featuring a chloro-substituted imidazo[1,2-a]pyridine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, imidazo[1,2-a]pyridine, undergoes halogenation to introduce the chloro group at the 3-position.
Borylation: The chloro-substituted imidazo[1,2-a]pyridine is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and base (e.g., potassium carbonate).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form the corresponding imidazo[1,2-a]pyridine oxide or reduced to yield the corresponding boronic acid derivatives.
Substitution Reactions: The chloro group can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., potassium carbonate), and solvents (e.g., toluene or water).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide or m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the oxidation or reduction conditions applied.
科学的研究の応用
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid has found applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the development of advanced materials and chemical processes.
作用機序
The mechanism by which (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid can be compared with other similar boronic acid derivatives, such as:
2-Chloropyridine-3-boronic acid: Similar in structure but lacking the imidazo[1,2-a]pyridine moiety.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidinyl group instead of the chloro group.
Uniqueness: The presence of the imidazo[1,2-a]pyridine moiety in this compound provides unique chemical and biological properties that distinguish it from other boronic acid derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science.
特性
IUPAC Name |
(3-chloroimidazo[1,2-a]pyridin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMADCIDVDNHXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=NC=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-[3-[Tert-butyl(dimethyl)silyl]oxypropyl]pyrazol-4-yl]boronic acid](/img/structure/B8119215.png)
![[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid](/img/structure/B8119229.png)
![[3-(4-Chloropyrazol-1-yl)phenyl]boronic acid](/img/structure/B8119239.png)
![[4-Formyl-3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid](/img/structure/B8119245.png)



![(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid](/img/structure/B8119278.png)

